1,2-二棕榈酰-sn-甘油-3-磷酸乙醇胺

描述

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a phospholipid molecule that is found in the cell membranes of many organisms. It is a major component of the phospholipid bilayer and plays an important role in a variety of cellular processes, including signal transduction, cell-cell communication, and membrane transport. DPPE has been extensively studied in recent years due to its potential applications in the fields of biochemistry, pharmacology, and medical research.

科学研究应用

化学传感:它用作化学传感器,用于监测含胆固醇双层膜中从液体无序相到液体有序相的转变 (曹等人,2005)。

辐射分解研究:作为一种饱和磷脂,它可以进行辐射分解产生各种挥发性和非挥发性产物 (Handel 和 Nawar,1981)。

脂质单层研究:它加入脂质单层中,使其与纯脂质相比更膨胀且呈液体状 (Rubio-Magnieto 等人,2013)。

荧光显微镜:德克萨斯红标记的衍生物用于通过荧光显微镜技术研究脂质膜 (Skaug 等人,2009)。

立体化学和磷脂酶 D 研究:阐明其硫代磷脂衍生物的绝对构型,用于研究磷脂酶 D 的立体特异性 (Jiang 等人,1984)。

构象分析:已分析其在凝胶状态下的构象,并与类似的磷脂进行了比较 (Büldt 和 Seelig,1980)。

纳米气泡开发:它用于开发靶向纳米气泡,以改善小鼠前列腺癌的超声成像 (Fan 等人,2016)。

双层研究和氢键:增加其在双层中的浓度会导致竞争性氢键作用,从而产生更多水合分子 (Leekumjorn 和 Sum,2006)。

胶束形成:右旋糖酐/DPPE 共聚物可以在水中自组装成球形胶束 (Wang 等人,2010)。

波纹相形成研究:已研究其在脂质双层中形成波纹相中的作用 (Maleš 等人,2021)。

作用机制

Target of Action

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), also known as 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, is a phospholipid that is a major component of the lipid bilayer that surrounds cells . It provides stability to the membrane .

Mode of Action

DPPE interacts with other components of the cell membrane, such as cholesterol . Studies have shown that cholesterol induces condensation of DPPE monolayers in the presence of Ca2+ ions . This interaction can influence the physical properties of the membrane, including its fluidity and permeability.

Biochemical Pathways

DPPE is involved in the phospholipid translocation process across the plasma membrane . ATP11A and ATP11C, members of the P4-ATPase family, translocate phosphatidylserine (PS) and phosphatidylethanolamine from the exoplasmic to the cytoplasmic leaflets at the plasma membrane . This translocation is crucial for maintaining the asymmetric distribution of phospholipids in the cell membrane, which is important for various cellular functions.

Result of Action

The primary result of DPPE’s action is the maintenance of membrane stability and function . By contributing to the lipid bilayer structure of cell membranes, DPPE plays a crucial role in maintaining the integrity of cells and their compartments. It also influences membrane dynamics, which are essential for processes such as vesicle formation, fusion, and fission.

Action Environment

The action of DPPE can be influenced by various environmental factors. For instance, the presence of other lipids, such as cholesterol, can affect the behavior of DPPE in the membrane . Additionally, factors such as pH, temperature, and the presence of ions (like Ca2+) can also influence the properties of the membrane and thus the action of DPPE .

生化分析

Biochemical Properties

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is a phospholipid, a lipid component in the cell membrane

Cellular Effects

The effects of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine on various types of cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine involves the reaction of palmitic acid with ethanolamine, followed by phosphorylation with phosphorus oxychloride and deprotection of the resulting product.", "Starting Materials": [ "Palmitic acid", "Ethanolamine", "Phosphorus oxychloride", "Triethylamine", "Chloroform", "Methanol" ], "Reaction": [ "Step 1: Palmitic acid is reacted with ethanolamine in the presence of triethylamine and chloroform to yield 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine.", "Step 2: The resulting product is then phosphorylated with phosphorus oxychloride in the presence of chloroform to form 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine phosphate.", "Step 3: Deprotection of the phosphate group is achieved by treatment with methanol and triethylamine to yield 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine." ] } | |

CAS 编号 |

923-61-5 |

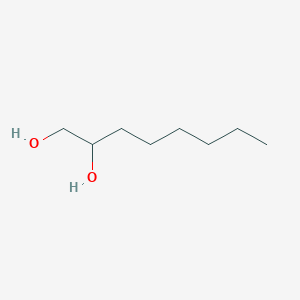

分子式 |

C37H74NO8P |

分子量 |

692.0 g/mol |

IUPAC 名称 |

2-azaniumylethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)/t35-/m1/s1 |

InChI 键 |

SLKDGVPOSSLUAI-PGUFJCEWSA-N |

手性 SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCC |

外观 |

White to Off-White Solid |

熔点 |

>134°C (dec.) |

其他 CAS 编号 |

923-61-5 |

物理描述 |

Solid |

纯度 |

98% |

同义词 |

1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine 1,2-dipalmitoyl-3-phosphatidylethanolamine 1,2-dipalmitoyl-3-phosphatidylethanolamine, (+-)-isomer 1,2-dipalmitoyl-3-phosphatidylethanolamine, (R)-isomer 1,2-dipalmitoyl-3-phosphatidylethanolamine, ion(1-) 1,2-dipalmitoyl-rac-glycerophosphoethanolamine 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine DHPE dipalmitoyl cephalin dipalmitoyl phosphatidylethanolamine phosphatidylethanolamine dipalmitoate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of DPPE?

A1: The molecular formula of DPPE is C35H70NO8P, and its molecular weight is 635.9 g/mol.

Q2: Are there any specific spectroscopic data available for DPPE characterization?

A2: Yes, various spectroscopic techniques are used to characterize DPPE, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can provide detailed information about the structure and dynamics of DPPE in various environments. [, , ]

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can identify functional groups and characterize the interactions between DPPE and other molecules. [, , ]

- Mass Spectrometry (MS): MS techniques, such as matrix-enhanced secondary ion mass spectrometry (ME SIMS), are useful for identifying and quantifying DPPE in complex mixtures. []

Q3: How does DPPE behave in different environments?

A3: DPPE is a major component of cell membranes and plays a crucial role in membrane structure and function. In aqueous solutions, DPPE forms bilayer structures, mimicking biological membranes, making it a valuable tool in model membrane studies. [, , , , ]

Q4: What factors can impact DPPE stability?

A4: DPPE stability can be affected by:

- Temperature: DPPE undergoes phase transitions depending on temperature, influencing its organization and interactions within membranes. [, , , ]

- pH: The presence of charged groups in DPPE makes its properties sensitive to pH variations. [, ]

- Presence of other molecules: DPPE interacts with various molecules, such as cholesterol, affecting its packing and dynamics within the membrane. [, , , ]

Q5: What are some of the applications of DPPE?

A5: DPPE has diverse applications:

- Model Membranes: DPPE forms stable bilayers, making it a key component in artificial membrane systems used to study membrane properties, protein-lipid interactions, and drug delivery. [, , , , , ]

- Drug Delivery: DPPE is incorporated into liposomes and other nanocarriers for drug delivery applications. Its ability to interact with cell membranes and its biocompatibility makes it a suitable material for targeted drug delivery. [, , , , , ]

- Biosensors: DPPE can be used in biosensor development due to its ability to immobilize enzymes and its sensitivity to changes in the surrounding environment. [, ]

Q6: How is DPPE utilized in drug delivery and targeting?

A6: DPPE is frequently incorporated into liposomes and nanoparticles as a key component for drug delivery systems:

- Liposome Formation: DPPE, with its hydrophobic tail and hydrophilic head group, contributes to forming stable liposomes capable of encapsulating both hydrophilic and hydrophobic drugs. [, , , , , ]

- Targeted Delivery: DPPE can be conjugated with targeting ligands, such as antibodies or peptides, allowing for specific delivery of therapeutic agents to desired cells or tissues. [, ]

- Controlled Release: The incorporation of DPPE in drug delivery systems can influence the release rate of encapsulated drugs, providing sustained release profiles. [, , , ]

Q7: How is computational chemistry used to study DPPE?

A7: Computational techniques provide insights into the behavior of DPPE at the molecular level.

- Molecular Dynamics (MD) Simulations: MD simulations are used to study the structural and dynamic properties of DPPE-containing membranes, including interactions with other lipids, proteins, and drugs. [, , , ]

Q8: How does DPPE interact with other molecules in biological systems?

A8: DPPE interacts with:

- Cholesterol: Cholesterol influences the packing and fluidity of DPPE-containing membranes, modulating membrane properties. [, ]

- Proteins: DPPE interacts with membrane proteins, influencing their structure, function, and localization. [, ]

- Drugs: The interaction of DPPE with drugs can influence drug partitioning into membranes, affecting drug efficacy and delivery. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)